molecular formula C9H9NO4 B2516345 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid CAS No. 154586-80-8

2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid

Cat. No.: B2516345
CAS No.: 154586-80-8
M. Wt: 195.174
InChI Key: XWJOLQAIRZCNNT-UHFFFAOYSA-N
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Description

2-[6-(Methoxycarbonyl)pyridin-3-yl]acetic acid is an organic compound with the molecular formula C9H9NO4 It is characterized by a pyridine ring substituted with a methoxycarbonyl group at the 6-position and an acetic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid typically involves the reaction of 3-pyridinecarboxaldehyde with acetic acid in the presence of a suitable catalyst. The reaction is carried out in a solvent such as water or an organic solvent under controlled temperature conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-[6-(Methoxycarbonyl)pyridin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced derivatives .

Scientific Research Applications

2-[6-(Methoxycarbonyl)pyridin-3-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2-(Pyridin-3-yl)acetic Acid: Similar structure but lacks the methoxycarbonyl group.

    Imidazo[1,2-a]pyridin-3-yl-acetic Acid: Contains an imidazo ring fused to the pyridine ring, offering different chemical properties and biological activities

Uniqueness: 2-[6-(Methoxycarbonyl)pyridin-3-yl]acetic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

2-(6-methoxycarbonylpyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)7-3-2-6(5-10-7)4-8(11)12/h2-3,5H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJOLQAIRZCNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154586-80-8
Record name 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid
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